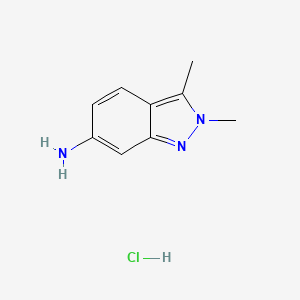

2,3-Dimethyl-2H-indazol-6-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

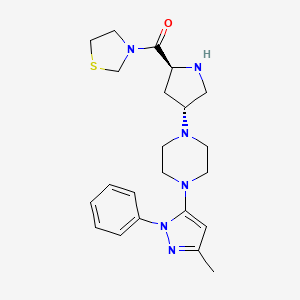

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN3 . It has a molecular weight of 197.67 . This compound is an advanced intermediate of Pazopanib , which is an oral angiogenesis inhibitor targeting VEGFR and PDGFR .

Molecular Structure Analysis

The InChI code for 2,3-Dimethyl-2H-indazol-6-amine hydrochloride is 1S/C9H11N3.ClH/c1-6-8-4-3-7(10)5-9(8)11-12(6)2;/h3-5H,10H2,1-2H3;1H . This compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Chemical Reactions Analysis

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is used as a precursor in the synthesis of Pazopanib hydrochloride . Pazopanib is an oral angiogenesis inhibitor that targets VEGFR and PDGFR .Physical And Chemical Properties Analysis

2,3-Dimethyl-2H-indazol-6-amine hydrochloride has a density of 1.2±0.1 g/cm3, a boiling point of 366.9±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 61.3±3.0 kJ/mol, and it has a flash point of 175.7±22.3 °C . The compound has a molar refractivity of 47.5±0.5 cm3 .Scientific Research Applications

Synthesis of Pazopanib Hydrochloride

This compound is a commonly used precursor in the synthesis of Pazopanib Hydrochloride , an antineoplastic agent used in cancer treatment. It plays a crucial role in the formation of this medication, which is vital for therapeutic applications .

Organic Synthetic Intermediate

As an organic synthetic intermediate, it is utilized in various chemical reactions to produce different organic compounds. This application is essential for developing new chemical entities with potential therapeutic effects .

Pharmaceutical Intermediate

In the pharmaceutical industry, it serves as an intermediate impurity or by-product during the preparation of other drugs. It can be used as an impurity standard solution for experimental analysis, ensuring the quality and safety of pharmaceutical products .

Method Development for Quantitative Analysis

It is employed in method development strategies for quantitative analysis in pharmaceutical research. This includes establishing systematic methods for analyzing starting materials in commercial drug synthesis .

Safety and Hazards

When handling 2,3-Dimethyl-2H-indazol-6-amine hydrochloride, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing . Avoid contact with skin and eyes, and avoid formation of dust and aerosols . Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Future Directions

As an intermediate in the synthesis of Pazopanib, 2,3-Dimethyl-2H-indazol-6-amine hydrochloride plays a crucial role in the production of this angiogenesis inhibitor . Given the importance of angiogenesis inhibitors in the treatment of various types of cancer, it is likely that this compound will continue to be of interest in pharmaceutical research and development .

properties

IUPAC Name |

2,3-dimethylindazol-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6-8-4-3-7(10)5-9(8)11-12(6)2;/h3-5H,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTQJZDNKWQSLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676913 |

Source

|

| Record name | 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-2H-indazol-6-amine hydrochloride | |

CAS RN |

635702-60-2 |

Source

|

| Record name | 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-6-amino-2H-indazole hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA9HSN6STR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

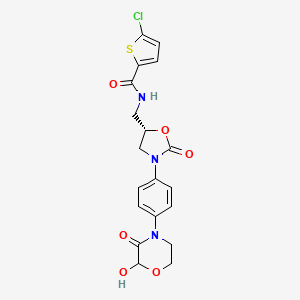

![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)

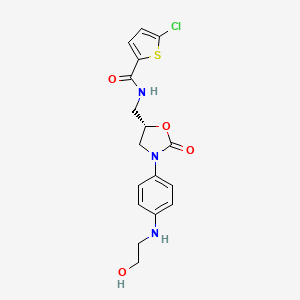

![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)

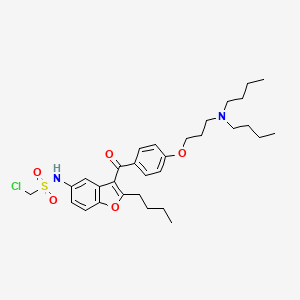

![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)

![5-O-Ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-bis[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B565907.png)

![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)

![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)